molecular formula C10H8N2O2S B1325520 2-Methoxy-3-thiazoylpyridine CAS No. 898785-89-2

2-Methoxy-3-thiazoylpyridine

Cat. No. B1325520
M. Wt: 220.25 g/mol
InChI Key: XZCCLZGGUFZNLM-UHFFFAOYSA-N
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Description

2-Methoxy-3-thiazoylpyridine is a chemical compound with the CAS Number: 898785-89-2 and a linear formula of C10H8N2O2S . Its IUPAC name is (2-methoxy-3-pyridinyl)(1,3-thiazol-2-yl)methanone .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-3-thiazoylpyridine is represented by the InChI code: 1S/C10H8N2O2S/c1-14-9-7(3-2-4-11-9)8(13)10-12-5-6-15-10/h2-6H,1H3 . The molecular weight of this compound is 220.25 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Thiazole Derivatives : 2-Methoxy-3-thiazoylpyridine is utilized in the synthesis of various thiazole derivatives. For instance, novel 2-aminothiazole derivatives have been synthesized using related chemical structures, indicating the potential of 2-Methoxy-3-thiazoylpyridine in similar applications (El-Sakka, Soliman, & Abdullah, 2013).

Quantum Chemical Calculations and Antioxidant Properties

  • 1,3,4-Thiadiazole Derivatives Including Methoxy Cinnamic Acids : Research has been conducted on 1,3,4-thiadiazole derivatives, including compounds similar to 2-Methoxy-3-thiazoylpyridine, focusing on their quantum chemical calculations and antioxidant properties (Gür et al., 2017).

Pharmaceutical Research

  • Hypoglycemic Activity Studies : In pharmaceutical research, compounds related to 2-Methoxy-3-thiazoylpyridine have been designed and synthesized for evaluating hypoglycemic activity, demonstrating the compound's potential in drug development (Oguchi et al., 2000).

Oligodeoxyribonucleotide Synthesis

  • Nucleoside Protection in Oligodeoxyribonucleotide Synthesis : The 2-Methoxy-3-thiazoylpyridine framework has been employed in the protection of nucleosides during the synthesis of oligodeoxyribonucleotides, indicating its significance in genetic research and biotechnology (Mishra & Misra, 1986).

properties

IUPAC Name

(2-methoxypyridin-3-yl)-(1,3-thiazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-14-9-7(3-2-4-11-9)8(13)10-12-5-6-15-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCCLZGGUFZNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642159
Record name (2-Methoxypyridin-3-yl)(1,3-thiazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-thiazoylpyridine

CAS RN

898785-89-2
Record name (2-Methoxy-3-pyridinyl)-2-thiazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxypyridin-3-yl)(1,3-thiazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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